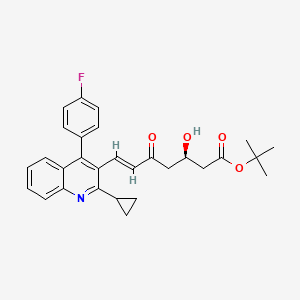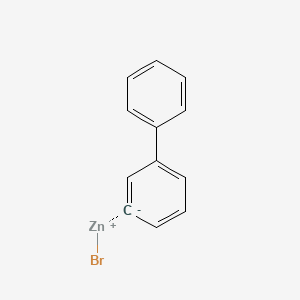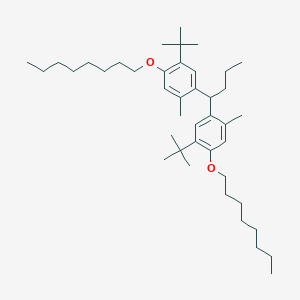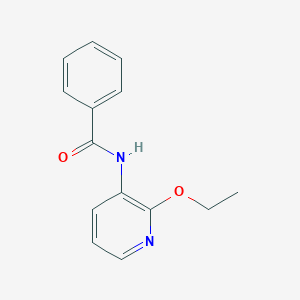
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Iodination: Introduction of the iodine atom at the 3-position of the indazole ring.
Methoxylation: Addition of a methoxy group at the 6-position.
Esterification: Formation of the carboxylate ester group.
Protection/Deprotection: Use of trimethylsilyl groups to protect reactive sites during intermediate steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate specific reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The presence of the iodine and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
3-Iodo-6-methoxy-1-methyl-1H-indazole: Shares the indazole core structure but lacks the ester and trimethylsilyl groups.
6-Methoxy-1H-indazole-3-carboxylate: Similar ester functionality but without the iodine and trimethylsilyl groups.
Uniqueness
Methyl 3-iodo-6-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trimethylsilyl group, in particular, distinguishes it from other indazole derivatives, enhancing its stability and making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H23IN2O4Si |
|---|---|
分子量 |
462.35 g/mol |
IUPAC名 |
methyl 3-iodo-6-methoxy-1-(2-trimethylsilylethoxymethyl)indazole-5-carboxylate |
InChI |
InChI=1S/C16H23IN2O4Si/c1-21-14-9-13-11(8-12(14)16(20)22-2)15(17)18-19(13)10-23-6-7-24(3,4)5/h8-9H,6-7,10H2,1-5H3 |
InChIキー |
HPJJPKJSFHNNKU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N(N=C2I)COCC[Si](C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)


![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
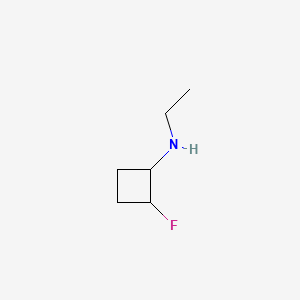
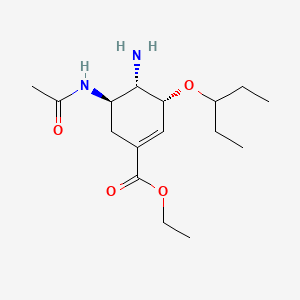
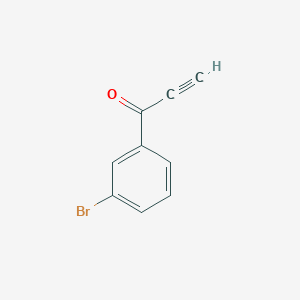
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
